molecular formula C6H9N7O2 B12520131 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide

3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide

Cat. No.: B12520131
M. Wt: 211.18 g/mol
InChI Key: DQIQPWPPZMLOQY-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide is a synthetic compound known for its potential antitumor activity. It belongs to the class of imidazotetrazines, which are heterocyclic compounds containing both imidazole and tetrazine rings. This compound has garnered significant interest in the field of medicinal chemistry due to its promising therapeutic properties, particularly in the treatment of various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazides with formamide derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. Advanced purification techniques, including recrystallization and chromatography, are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxo derivatives, while substitution reactions can produce a variety of functionalized imidazotetrazines .

Scientific Research Applications

3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide involves its conversion into active metabolites that can alkylate DNA. This alkylation process leads to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately resulting in cell death. The compound primarily targets rapidly dividing tumor cells, making it an effective anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide is unique due to its enhanced water solubility and potent antitumor activity compared to other similar compounds. Its ability to form stable DNA adducts and its favorable pharmacokinetic properties make it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C6H9N7O2

Molecular Weight

211.18 g/mol

IUPAC Name

3-methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide

InChI

InChI=1S/C6H9N7O2/c1-12-6(15)13-2-8-3(5(14)9-7)4(13)10-11-12/h2,10-11H,7H2,1H3,(H,9,14)

InChI Key

DQIQPWPPZMLOQY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N2C=NC(=C2NN1)C(=O)NN

Origin of Product

United States

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